N-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide
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Description
Scientific Research Applications
Structure-Activity Relationships
Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors revealed that modifications to the benzothiazole ring, such as exploring various 6,5-heterocycles, can influence metabolic stability and efficacy. This suggests that alterations to the benzothiazole scaffold, as seen in compounds like N-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide, could affect their biological activity and metabolic profiles (Stec et al., 2011).
Photovoltaic Efficiency
Benzothiazolinone acetamide analogs have been investigated for their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The compounds exhibited good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for photovoltaic applications. This highlights the versatility of benzothiazole derivatives beyond biomedical applications and suggests potential research avenues for this compound in energy conversion technologies (Mary et al., 2020).
Antimicrobial Activity
The synthesis and evaluation of substituted 2-aminobenzothiazoles derivatives have demonstrated significant antimicrobial activity, including against Methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that benzothiazole derivatives, including those structurally related to this compound, could be potent antimicrobial agents (Anuse et al., 2019).
Properties
IUPAC Name |
N-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4OS2/c1-8(22)18-10-3-5-12-14(7-10)24-16(20-12)21-15-19-11-4-2-9(17)6-13(11)23-15/h2-7H,1H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLRBIRXIPNMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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